Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
Overview
Description
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 37842-58-3 and a molecular weight of 300.34 . It is stored in an inert atmosphere at room temperature . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves the use of glacial acetic acid and sodium nitrite, which are added to cyanoacetic acid ethyl ester . The solution is stirred at 20°C for an hour, after which concentrated hydrochloric acid is added . The organic phase is then extracted with ethyl acetate, washed with ice water, and dried over sodium sulfate . The yield of the reaction is 74.9% .Molecular Structure Analysis
The InChI code for this compound is1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7 (5-3-6)11 (8,9)10;1-2-9-5 (8)4 (7)3-6/h2-5H,1H3, (H,8,9,10);4H,2,7H2,1H3
. The linear formula of the compound is C12H16N2O5S . It is shipped at normal temperature . The compound is solid in physical form .
Scientific Research Applications
Biological Monitoring in Occupational Settings
Ethylbenzene, a compound similar in structure to Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, is utilized extensively in industrial settings, such as in painting and solvent mixing. Research emphasizes the importance of biological monitoring for workers exposed to ethylbenzene to ensure safety and health standards are met. This monitoring often involves assessing urinary metabolites like mandelic acid and methylhippuric acid, serving as indicators of exposure levels and potential health risks (Jang, Droz, & Kim, 2000).
Health and Environmental Impact Studies
Studies on parabens, which share the ester characteristic with this compound, provide insights into the widespread human exposure to these chemicals through consumer products. For instance, research conducted on parabens in urine and blood samples from various populations has highlighted their omnipresence and the potential health risks associated with their endocrine-disrupting effects. Such studies underscore the need for thorough investigation into the health impacts of similar compounds (Zhang et al., 2020).
Examination of Absorption and Exposure
Research focusing on the permeation of parabens through human skin layers can be pertinent when considering the exposure and absorption characteristics of this compound. Such studies aim to understand how these compounds penetrate skin barriers, potentially leading to accumulation in body tissues or causing adverse skin reactions. This line of research is crucial for assessing the safety of compounds used in consumer products that may come into direct contact with the skin (El Hussein et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-9-5(8)4(7)3-6/h2-5H,1H3,(H,8,9,10);4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPUEWDLGXTFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302293 | |
Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37842-58-3 | |
Record name | 37842-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-2-cyanoacetate; 4-methylbenzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.